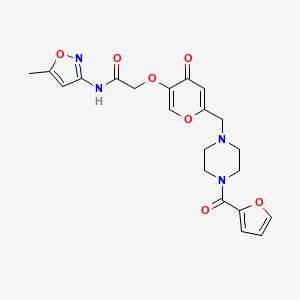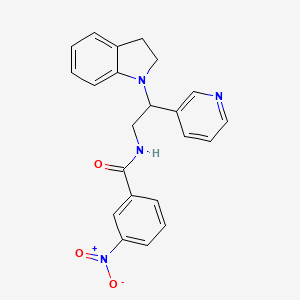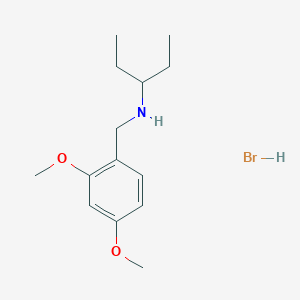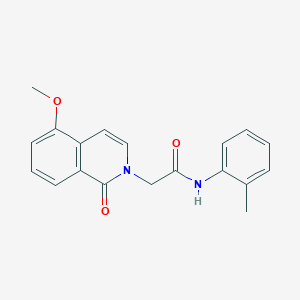
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide (referred to as MOIA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOIA is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MOIA is not fully understood, but it is believed to act on various molecular targets in the brain and body. MOIA has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases. MOIA has also been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MOIA has been found to exhibit various biochemical and physiological effects in scientific research. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, leading to reduced inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MOIA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. MOIA has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of MOIA is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on MOIA. One direction is to further study its potential therapeutic applications in treating neurodegenerative diseases. Another direction is to study its effects on various signaling pathways involved in inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of MOIA and how it interacts with various molecular targets in the brain and body.
Méthodes De Synthèse
MOIA can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the corresponding nitro compound. Reduction of the nitro group using palladium on carbon and hydrogen gas yields the amine intermediate, which is then reacted with anhydrous acetic acid and acetic anhydride to form MOIA.
Applications De Recherche Scientifique
MOIA has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)20-18(22)12-21-11-10-14-15(19(21)23)7-5-9-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVTZXMVUVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
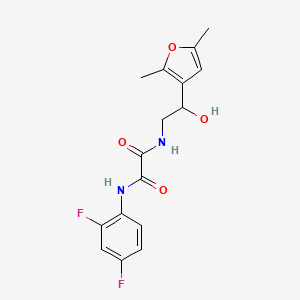


![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
